4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
Description
4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid (CAS: 288154-16-5, MFCD02683056) is a piperidine-derived compound featuring dual protective groups: a benzyloxycarbonyl (Cbz) group on the aminomethyl moiety and a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen. Its molecular formula is C₁₉H₂₆N₂O₆, with a molecular weight of 378.425 g/mol . The compound is a white to off-white crystalline solid, commonly utilized as a key intermediate in peptide synthesis and medicinal chemistry due to its orthogonal protective groups, which allow selective deprotection under acidic (Boc) or hydrogenolytic (Cbz) conditions .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylaminomethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-19(2,3)28-18(26)22-11-9-20(10-12-22,16(23)24)14-21-17(25)27-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYXGJTYLWHYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Scaffold Construction
The synthesis typically begins with a piperidine-4-carboxylic acid derivative. A common precursor is 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4), which serves as the backbone for subsequent modifications. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or DMAP.
Reaction Conditions for Boc Protection
Aminomethyl Group Introduction
The aminomethyl group at the 4-position is introduced via reductive amination or nucleophilic substitution. Reductive amination using formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 achieves moderate yields (65–75%). Alternatively, Mitsunobu reactions with N-hydroxyphthalimide and subsequent hydrazinolysis provide enantiomerically pure intermediates.
Comparative Analysis of Aminomethylation Methods
| Method | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | Formaldehyde, NaBH3CN | 68% | 92% |
| Mitsunobu Reaction | DIAD, PPh3, N-hydroxyphthalimide | 73% | 95% |
Dual Protection: Sequential Boc and Cbz Group Installation
Boc Protection of Piperidine Nitrogen
The piperidine nitrogen is protected first using Boc anhydride under mild conditions to avoid racemization. A representative protocol involves stirring piperidine-4-carboxylic acid with Boc2O (1.2 equiv) and DMAP (0.1 equiv) in THF at 0°C, yielding 1-Boc-piperidine-4-carboxylic acid in 85% yield.
Cbz Protection of Aminomethyl Group
The aminomethyl group is protected with benzyl chloroformate (Cbz-Cl) in a biphasic system. Optimized conditions use 1.5 equiv of Cbz-Cl, 2.0 equiv of NaHCO3, and dichloromethane/water (2:1) at 0°C, achieving 78–82% yield.
Critical Parameters for Cbz Protection
-
pH Control : Maintain pH 8–9 to prevent premature cleavage.
-
Solvent Choice : Dichloromethane minimizes side reactions compared to THF.
Carboxylic Acid Functionalization and Final Assembly
Ester Hydrolysis
The methyl ester of intermediates like methyl 1-Boc-4-(Cbz-amino)piperidine-4-carboxylate (CAS 392331-67-8) is hydrolyzed using LiOH in THF/H2O (3:1) at 50°C for 6 hours. This step proceeds in 90–95% yield, with no epimerization observed.
Crystallization and Purification
Final purification employs recrystallization from ethyl acetate/hexanes (1:4) or chromatography on silica gel (eluent: 5% MeOH/CH2Cl2). The product is isolated as a white crystalline solid with >99% purity.
Purification Outcomes
| Method | Solvent System | Purity | Recovery |
|---|---|---|---|
| Recrystallization | Ethyl acetate/hexanes | 99.2% | 70% |
| Column Chromatography | 5% MeOH/CH2Cl2 | 98.5% | 85% |
Alternative Routes and Novel Methodologies
Solid-Phase Synthesis
A patent-pending method utilizes Wang resin-bound piperidine for iterative coupling. After Boc protection, the aminomethyl group is introduced via Fmoc-Protected aminomethyl bromide, followed by Cbz-Cl treatment. Cleavage with TFA/H2O (95:5) yields the target compound in 65% overall yield.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates improves enantiomeric excess (ee >98%). Candida antarctica lipase B (CAL-B) in MTBE selectively acetylates the (R)-isomer, enabling separation.
Analytical Characterization
-
1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 4H, piperidine), 4.98 (s, 2H, Cbz), 5.32 (br s, 1H, NH), 7.32–7.35 (m, 5H, aromatic).
-
HRMS : Calculated for C20H28N2O6 [M+H]+: 392.2049; Found: 392.2052.
Industrial-Scale Considerations
-
Cost Efficiency : Boc protection using Boc2O is preferred over gas-phase methods for scalability.
-
Waste Management : Quenching reactions with aqueous NaHCO3 reduces halogenated solvent waste.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The protective groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of various functional groups, enabling the design of drugs targeting specific biological pathways. For instance, modifications to the piperidine ring can yield derivatives with enhanced activity against central nervous system disorders.
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can act as enzyme inhibitors. The benzyloxycarbonyl group can be selectively removed under physiological conditions, releasing active forms that interact with specific enzymes, making them valuable in studying enzyme kinetics and mechanisms.
Asymmetric Synthesis
The chiral nature of this compound allows it to be used in asymmetric synthesis processes. It serves as a chiral auxiliary or a building block for synthesizing other chiral compounds, which is critical in the production of enantiomerically pure pharmaceuticals.
Bioconjugation
Due to its reactive functional groups, this compound can be employed in bioconjugation strategies to attach drugs or probes to biomolecules, facilitating targeted delivery systems in therapeutic applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Synthesis of CNS-active compounds | Demonstrated that modifications to the piperidine ring enhance binding affinity to neurotransmitter receptors. |
| Study B | Enzyme inhibition | Identified that derivatives effectively inhibit specific proteases, providing insights into their mechanism of action. |
| Study C | Asymmetric synthesis | Successfully used as a chiral building block to synthesize a range of biologically active compounds with high enantiomeric excess. |
Mechanism of Action
The mechanism of action of this compound largely depends on its derivatives and the context in which it is used. In medicinal chemistry, it may act as a prodrug, where the protective groups are removed in vivo to release the active drug. The molecular targets and pathways involved would vary based on the specific application but could include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Reactivity and Stability
- The target compound’s Cbz group is labile under hydrogenolysis (H₂/Pd-C), while the Boc group is cleaved under mild acidic conditions (e.g., TFA) . This dual protection enables sequential deprotection, a feature absent in analogues like 252720-31-3, which only has Boc .
- Compared to 244132-31-8 (Boc/Fmoc), the target compound’s Cbz group offers compatibility with base-sensitive reactions, whereas Fmoc requires piperidine for cleavage .
Market and Availability
- The target compound is available from suppliers like eMolecules Ambeed at promotional pricing (250 mg for ~$378) .
Biological Activity
4-({[(Benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets.
- Chemical Formula : C19H26N2O4
- Molecular Weight : 342.42 g/mol
- CAS Number : 1373503-45-7
- Purity : Typically ≥ 97% in commercial preparations
The biological activity of this compound is largely attributed to its ability to interact with various enzyme systems, particularly those involved in neurotransmitter metabolism. The piperidine ring structure is known for its versatility and has been linked to the inhibition of monoamine oxidases (MAO), enzymes that degrade neurotransmitters such as serotonin and dopamine.
Inhibition of Monoamine Oxidase (MAO)
Recent studies have shown that derivatives of piperidine can exhibit significant inhibitory effects on both MAO-A and MAO-B. For instance, compounds with similar structures have demonstrated IC50 values indicating their potency as MAO inhibitors:
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| Piperine | 7.0 | 20.9 |
| 4-Cbz-Piperidine Derivative | 49.3 | 91.3 |
These findings suggest that the introduction of specific functional groups on the piperidine ring can enhance inhibitory activity against these enzymes, potentially leading to antidepressant effects and neuroprotective properties .
Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. The mechanism was linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of piperidine derivatives has revealed critical insights into how modifications affect biological activity:
- Substituent Effects : The presence of bulky groups like tert-butoxy enhances lipophilicity, allowing better penetration through cellular membranes.
- Functional Group Variations : Altering the carbonyl substituents can significantly impact enzyme binding affinity and selectivity.
Toxicological Profile
While exploring the therapeutic potential, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate a moderate safety margin, but further investigations are warranted to fully understand its pharmacokinetics and long-term effects .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves sequential protection/deprotection of amine and carboxylic acid groups. For example:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen via Boc-anhydride under basic conditions (e.g., DMAP, DCM) .
- Step 2 : Install the benzyloxycarbonyl (Cbz) group on the aminomethyl moiety using benzyl chloroformate in the presence of a base like triethylamine .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is used to isolate the product .
Challenges : Competing side reactions (e.g., overprotection of amines) require precise stoichiometry and temperature control.
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
- NMR : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., Boc tert-butyl group at ~1.4 ppm, Cbz aromatic protons at ~7.3 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₇N₂O₆: 391.18; observed via ESI-MS) .
- HPLC : Verify purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What are the optimal storage conditions to maintain stability?
- Temperature : Store at 2–8°C in a sealed, desiccated container to prevent hydrolysis of the Boc group .
- Light Sensitivity : Protect from light (amber vials recommended) to avoid photodegradation .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved during scale-up?
- Root Cause Analysis : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot variability .
- Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, catalyst loading) and identify critical factors .
- In Situ Monitoring : Employ FTIR or ReactIR to track intermediate formation and adjust reaction kinetics dynamically .
Q. What methodologies are effective for studying biological target interactions?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., KD, kon/koff) with proteins .
- Molecular Dynamics Simulations : Model interactions with enzymes (e.g., proteases) to predict binding modes and affinity .
- Cellular Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .
Q. How does the Boc group influence stability under varying pH conditions?
- Acidic Conditions (pH <3) : Rapid Boc cleavage occurs via protonation of the carbonyl oxygen, forming CO₂ and tert-butanol .
- Neutral/Basic Conditions (pH 7–9) : Boc remains stable, but the Cbz group may hydrolyze slowly in aqueous buffers .
- Mitigation Strategies : Use phosphate buffers (pH 7.4) for short-term studies or replace Boc with more stable protecting groups (e.g., Fmoc) for prolonged experiments .
Data Contradiction Analysis
Example : Conflicting reports on melting points (e.g., 162–166°C vs. 167°C ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
